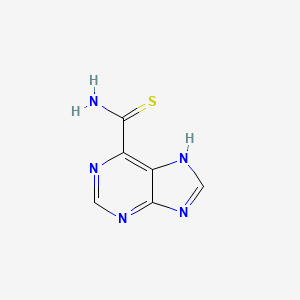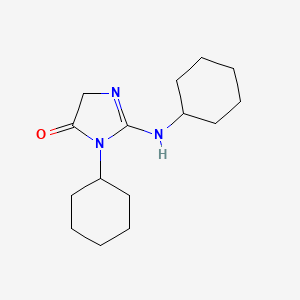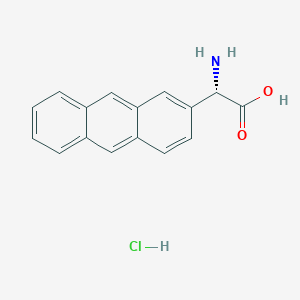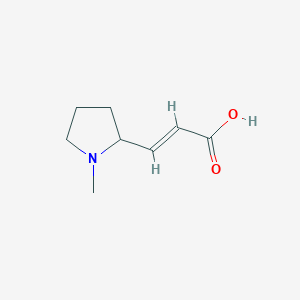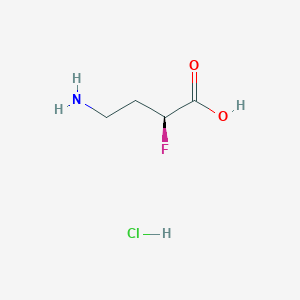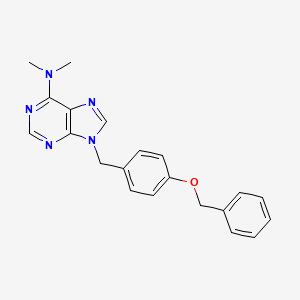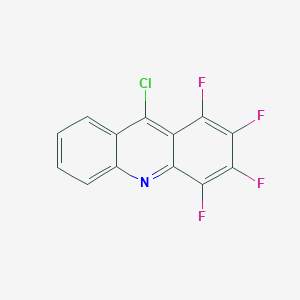
9-Chloro-1,2,3,4-tetrafluoroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-1,2,3,4-tetrafluoroacridine is a heterocyclic aromatic compound with the molecular formula C₁₃H₄ClF₄N . It is a derivative of acridine, a structure known for its applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9-chloroacridine with tetrafluorobenzene under specific conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of 9-Chloro-1,2,3,4-tetrafluoroacridine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and improve yield . The compound is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-1,2,3,4-tetrafluoroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which have applications in different fields .
Aplicaciones Científicas De Investigación
9-Chloro-1,2,3,4-tetrafluoroacridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Chloro-1,2,3,4-tetrafluoroacridine involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of DNA and affecting processes such as replication and transcription . This interaction is primarily responsible for its biological effects, including its potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
9-Chloroacridine: Lacks the fluorine atoms, resulting in different chemical properties.
1,2,3,4-Tetrafluoroacridine: Does not have the chlorine atom, leading to variations in reactivity.
Uniqueness
The combination of these atoms in the acridine core makes it a valuable compound for various scientific and industrial purposes .
Propiedades
Número CAS |
14186-65-3 |
|---|---|
Fórmula molecular |
C13H4ClF4N |
Peso molecular |
285.62 g/mol |
Nombre IUPAC |
9-chloro-1,2,3,4-tetrafluoroacridine |
InChI |
InChI=1S/C13H4ClF4N/c14-8-5-3-1-2-4-6(5)19-13-7(8)9(15)10(16)11(17)12(13)18/h1-4H |
Clave InChI |
LPAQGQIHSVMHJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=C(C(=C(C3=N2)F)F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



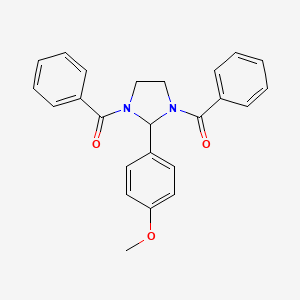
![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
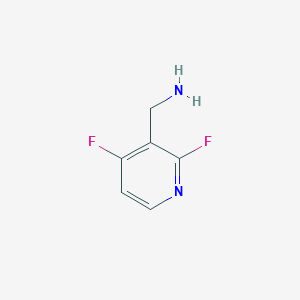
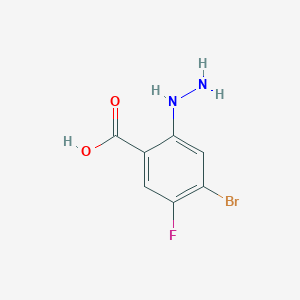
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
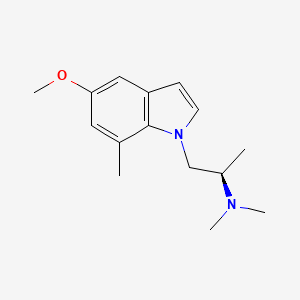
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
